4-[(4-Chloroanilino)methyl]phenol
Description
4-[(4-Chloroanilino)methyl]phenol is a synthetic aromatic compound featuring a phenol core substituted with a 4-chloroanilino-methyl group. The compound’s structure combines a phenolic hydroxyl group with a secondary amine-linked chlorophenyl moiety, enabling hydrogen bonding and influencing solubility, reactivity, and biological activity .
Properties
CAS No. |
58336-45-1 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-[(4-chloroanilino)methyl]phenol |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,15-16H,9H2 |
InChI Key |
ZDEUJEHDUBUXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituted Derivatives
2-[(4-Chloroanilino)methyl]phenol
- Structural Differences: The hydroxyl group is at the ortho position relative to the anilino-methyl group, compared to the para position in 4-[(4-Chloroanilino)methyl]phenol.
- Molecular Formula: C₁₃H₁₂ClNO (identical to the para isomer) .
- Applications : Used in synthetic intermediates for pharmaceuticals and agrochemicals.
2-[(4-Chloro-2-methylanilino)methyl]-6-methoxyphenol
- Structural Differences : Incorporates a methoxy group at the meta position and a methyl group on the aniline ring.
- Physicochemical Properties :
- Applications: Potential use in antimicrobial or antifungal agents.
Core Structure Variants
4-(4-Chloroanilino)quinoline (6c)
- Structural Differences: Quinoline core replaces phenol, with the 4-chloroanilino group at position 3.
- Biological Activity :
- Key Advantage: The planar quinoline core enhances intercalation with DNA or enzyme active sites.
tert-Butyl 4-(4-Chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate
- Structural Differences: Cyclohexenone core with ester and tert-butyl groups.
- Biological Activity :
- Physicochemical Properties :
- Ester group increases hydrolytic stability; tert-butyl moiety enhances lipophilicity (logP ~3.5).
Functional Group Modifications
2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone
- Structural Differences: Ketone group replaces the phenolic hydroxyl.
- Reactivity: The electron-withdrawing ketone group reduces nucleophilicity compared to phenolic derivatives.
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Data Table: Key Comparative Properties
Discussion of Structural Influences
- Hydrogen Bonding: Phenolic hydroxyl groups enhance solubility in polar solvents (e.g., water, ethanol) and stabilize crystal lattices via O—H⋯N/O interactions .
- Lipophilicity : Substituents like methoxy, methyl, or tert-butyl groups increase logP, improving blood-brain barrier penetration (e.g., anticonvulsant activity in ).
- Biological Specificity: The 4-chloroanilino group confers affinity for kinase targets in cancer () and ion channels in neurological applications ().
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